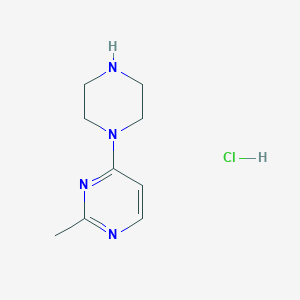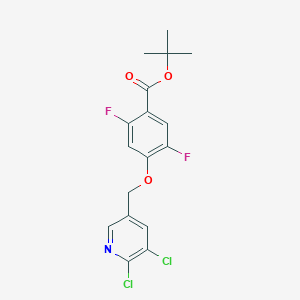
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperazinyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution at the 2-Position: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide or similar alkylating agents.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced at the 4-position through nucleophilic substitution reactions, often using piperazine and suitable leaving groups like halides.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of a suitable leaving group like a halide.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (11): Similar structure but different stoichiometry of the hydrochloride salt.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, sulfate (11): Similar structure but different counterion.
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, phosphate (11): Similar structure but different counterion.
Uniqueness
Pyrimidine, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2) is unique due to its specific stoichiometry and the presence of the piperazinyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H15ClN4 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
2-methyl-4-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H |
Clave InChI |
TXPPJTZNXUHIRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)N2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Thiazol-2-yl[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8370334.png)




![(4-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8370363.png)
![6-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B8370368.png)



![2-Methyl-5-[1-(phenylsulfonyl)cyclopropoxy]pyridine](/img/structure/B8370396.png)
